molecular formula C11H11NO B8464782 4-allyl-1H-indol-5-ol

4-allyl-1H-indol-5-ol

Cat. No. B8464782
M. Wt: 173.21 g/mol
InChI Key: ITIDPSHTYWQBKE-UHFFFAOYSA-N
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Patent
US07906653B2

Procedure details

4-Allyl-1H-indol-5-ol (Example 54, 2.67 g, 15.4 mmol), benzyl bromide (2.90 g, 17.0 mmol), and Cs2CO3 (6.03 g, 18.5 mmol) were combined in DMF (50 mL), and water (15 drops) was added. After stirring for 12 h at rt, the reaction mixture was concentrated under reduced pressure. The residue was taken up in water, and the aqueous phase was extracted with EtOAc (2×). The combined organic phases were dried over Na2SO4, filtered, and concentrated under reduced pressure. Purification by silica gel flash chromatography (EtOAc/hexane (v/v)=1:7) gave 3.3 g (82%) of the title compound as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 3.74 (d, 2H), 5.00 (d, 1H), 5.09 (d, 1H), 5.10 (s, 2H), 6.07 (m, 1H), 6.55 (s, 1H), 6.98 (d, 1H), 7.20 (m, 2H), 7.31 (m, 1H), 7.38 (m, 2H), 7.48 (m, 2H), 8.03 (br, 1H).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
6.03 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)[CH:2]=[CH2:3].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O>[CH2:1]([C:4]1[C:12]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
C(C=C)C1=C2C=CNC2=CC=C1O
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Cs2CO3
Quantity
6.03 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 12 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (EtOAc/hexane (v/v)=1:7)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C=C)C1=C2C=CNC2=CC=C1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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